6,8-Dimethyltetrazolo[1,5-a]pyridine
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Overview
Description
6,8-Dimethyltetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyridines These compounds are characterized by a fused ring system consisting of a tetrazole ring and a pyridine ring The presence of methyl groups at the 6 and 8 positions of the pyridine ring distinguishes this compound from other tetrazolo[1,5-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyltetrazolo[1,5-a]pyridine typically involves the reaction of 5-aminotetrazole with aromatic aldehydes and acetylacetone under solvent- and catalyst-free conditions at a temperature of 150–160°C . This reaction proceeds through a multicomponent reaction mechanism, resulting in the formation of the desired tetrazolo[1,5-a]pyridine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyltetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Addition: This compound can react with C-nucleophiles, leading to the formation of stable products under mild conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include aromatic aldehydes, acetylacetone, and various nucleophiles. Reaction conditions typically involve moderate temperatures (150–160°C) and solvent-free environments .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, nucleophilic addition reactions can yield various substituted tetrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure may allow for interactions with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6,8-Dimethyltetrazolo[1,5-a]pyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The tetrazole ring may play a crucial role in these interactions, potentially involving pathways related to nucleophilic addition and other chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyltetrazolo[1,5-a]pyrimidine: Formed as a side-product in similar synthetic reactions.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A related compound with similar structural features.
Uniqueness
6,8-Dimethyltetrazolo[1,5-a]pyridine is unique due to the specific positioning of the methyl groups at the 6 and 8 positions of the pyridine ring
Properties
CAS No. |
918940-99-5 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
6,8-dimethyltetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H8N4/c1-5-3-6(2)7-8-9-10-11(7)4-5/h3-4H,1-2H3 |
InChI Key |
BGKOHQXBLDNJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NN=N2)C |
Origin of Product |
United States |
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